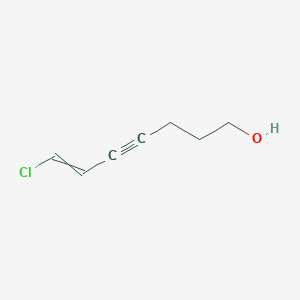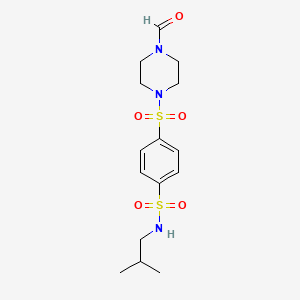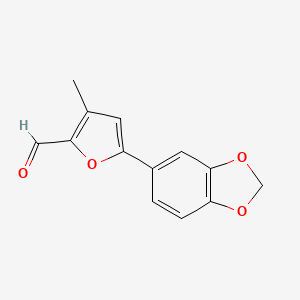
2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-: is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Introduction of the Azidoethyl Group: The azidoethyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN₃) as the azide source.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction. Common reagents for this step include bromine (Br₂) or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one, 3-(2-azidoethyl)-1,3-dihydro-: Lacks the bromine atom, leading to different reactivity.
2H-Indol-2-one, 3-(2-azidoethyl)-3-chloro-1,3-dihydro-: Contains a chlorine atom instead of bromine, which can affect its chemical properties.
2H-Indol-2-one, 3-(2-azidoethyl)-3-iodo-1,3-dihydro-: Contains an iodine atom, which can lead to different reactivity and applications.
Uniqueness
The presence of both the azidoethyl group and the bromine atom in 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- imparts unique reactivity and potential applications. The azido group allows for click chemistry reactions, while the bromine atom can participate in substitution reactions, making this compound versatile for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
917614-61-0 |
|---|---|
Molekularformel |
C10H9BrN4O |
Molekulargewicht |
281.11 g/mol |
IUPAC-Name |
3-(2-azidoethyl)-3-bromo-1H-indol-2-one |
InChI |
InChI=1S/C10H9BrN4O/c11-10(5-6-13-15-12)7-3-1-2-4-8(7)14-9(10)16/h1-4H,5-6H2,(H,14,16) |
InChI-Schlüssel |
PKNUANIPMUEXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CCN=[N+]=[N-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)

![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)


![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)


![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
